S-Methyl-L-cysteine

Catalog No.
S543427
CAS No.
1187-84-4
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl-L-cysteine

CAS Number

1187-84-4

Product Name

S-Methyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N

SMILES

CSCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

S-11C-methyl-L-cysteine, S-methylcysteine, S-methylcysteine, (DL-Cys)-isomer, S-methylcysteine, (L-Cys)-isomer, S-methylcysteine, hydrochloride, (L-Cys)-isomer

Canonical SMILES

CSCC(C(=O)O)N

Isomeric SMILES

CSC[C@@H](C(=O)O)N

Description

The exact mass of the compound S-Methyl-L-cysteine is 135.0354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of S-alkyl-L-cysteine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

S-Methyl-L-cysteine is a naturally occurring amino acid with the chemical formula C₄H₉NO₂S. It is a derivative of cysteine, characterized by the addition of a methyl group to the sulfur atom. This compound is widely found in various plants, particularly in cruciferous vegetables such as garlic and onions, and is known for its potential health benefits, including antioxidant properties and roles in metabolic processes .

SMLC's potential health benefits are likely linked to its role in the methionine cycle and its antioxidant properties. As a substrate for MSRA, SMLC helps maintain cellular antioxidant defenses by providing additional substrate for the enzyme []. This may offer protection against oxidative stress, a factor implicated in various diseases.

Some studies suggest SMLC might have neuroprotective effects. In fruit fly models of Parkinson's disease, dietary SMLC increased the efficacy of the MSRA system, potentially protecting neurons from damage []. However, more research is needed to understand the specific mechanisms by which SMLC exerts its effects.

Due to its functional groups. Key reactions include:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, which are important in biological systems.
  • Chelation: It forms stable complexes with heavy metals such as copper, mercury, lead, zinc, and cadmium, which can facilitate detoxification processes .
  • Methylation: As a methyl donor, S-Methyl-L-cysteine participates in transmethylation reactions that are crucial for DNA methylation and other biochemical pathways .

Research indicates that S-Methyl-L-cysteine exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes like glutathione peroxidase and catalase .
  • Anti-inflammatory Effects: Studies suggest that it can mitigate inflammation markers in various models, contributing to its potential therapeutic applications against metabolic syndrome .
  • Metabolic Regulation: S-Methyl-L-cysteine has been linked to improved insulin sensitivity and reduced plasma glucose levels in animal studies, indicating its role in glucose metabolism .

S-Methyl-L-cysteine can be synthesized through various methods:

  • Post-Translational Methylation: This natural process involves the transfer of a methyl group from S-adenosylmethionine to cysteine.
  • Chemical Synthesis: Laboratory methods may include the reaction of cysteine with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions .

S-Methyl-L-cysteine has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a dietary supplement for health benefits.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic roles in treating metabolic disorders and oxidative stress-related diseases .
  • Agriculture: Its chelating properties make it useful in bioremediation efforts to detoxify heavy metal-contaminated soils .

Studies have explored the interactions of S-Methyl-L-cysteine with various biological systems:

  • It has been shown to interact positively with insulin signaling pathways, improving insulin sensitivity in models of metabolic syndrome .
  • Additionally, its chelation ability allows it to bind with toxic metals, potentially reducing their harmful effects on biological systems .

Several compounds share structural or functional similarities with S-Methyl-L-cysteine. Here are some notable comparisons:

CompoundStructure/FunctionalityUnique Features
CysteineContains a thiol group; precursor to glutathioneDirectly involved in protein synthesis and antioxidant defense
N-AcetylcysteineAcetylated form of cysteine; used as a mucolytic agentKnown for its role in restoring glutathione levels
HomocysteineSulfur-containing amino acid; linked to cardiovascular riskElevated levels associated with various health risks
GlutathioneTripeptide; major antioxidant in cellsPlays a critical role in detoxification processes

S-Methyl-L-cysteine stands out due to its specific methylation at the sulfur atom, enhancing its solubility and bioavailability compared to other sulfur-containing amino acids. Its unique properties make it particularly valuable in both nutritional and therapeutic contexts.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

-2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.03539970 g/mol

Monoisotopic Mass

135.03539970 g/mol

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A34I1H07YM

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

19651-44-6
1187-84-4
7728-98-5

Wikipedia

S-Methylcysteine

Dates

Modify: 2023-08-15
1: Rubino FM, Pitton M, Di Fabio D, Meroni G, Santaniello E, Caneva E, Pappini M, Colombi A. Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry. Biomed Chromatogr. 2011 Mar;25(3):330-43. doi: 10.1002/bmc.1451. PubMed PMID: 21110385.
2: Uchino H. [Nutritional value of S-methylcysteine sulfoxide. (IV). Effect of S-methylcysteine sulfoxide supplement on rats fed a high protein-, low protein- and commercial-diet (author's transl)]. Nihon Eiseigaku Zasshi. 1975 Aug;30(3):397-403. Japanese. PubMed PMID: 1238768.
3: Refsvik T. N-acetylpenicillamine potentiated excretion of methyl mercury in rat bile: influence of S-methylcysteine. Acta Pharmacol Toxicol (Copenh). 1984 Aug;55(2):121-5. PubMed PMID: 6496113.
4: Uchino H, Itokawa Y. [Studies on nutritional value of S-methylcysteine sulfoxide. II. Splenic hypertrophy of rats on an increased S-methylcysteine sulfoxide diet and effect of S-methylcysteine sulfoxide administration on splenoectomized rats]. Nihon Eiseigaku Zasshi. 1972 Jun;27(2):253-6. Japanese. PubMed PMID: 4677395.
5: Armstrong MD. N-delta-acetylornithine and S-methylcysteine in blood plasma. Biochim Biophys Acta. 1979 Nov 1;587(4):638-42. PubMed PMID: 508804.
6: Husain A, Sato D, Jeelani G, Mi-ichi F, Ali V, Suematsu M, Soga T, Nozaki T. Metabolome analysis revealed increase in S-methylcysteine and phosphatidylisopropanolamine synthesis upon L-cysteine deprivation in the anaerobic protozoan parasite Entamoeba histolytica. J Biol Chem. 2010 Dec 10;285(50):39160-70. doi: 10.1074/jbc.M110.167304. Epub 2010 Oct 5. PubMed PMID: 20923776; PubMed Central PMCID: PMC2998131.
7: Thompson JF, Gering RK. Biosynthesis of s-methylcysteine in radish leaves. Plant Physiol. 1966 Oct;41(8):1301-7. PubMed PMID: 16656400; PubMed Central PMCID: PMC550522.
8: Zhao J, Ng CM, Chu IK, Siu KW, Hopkinson AC. Methionine, alpha-methylmethionine and S-methylcysteine radical cations: generations and dissociations in the gas phase. Phys Chem Chem Phys. 2009 Sep 21;11(35):7629-39. PubMed PMID: 19950502.
9: Uchino H. [Nutritional value of S-methylcysteine sulfoxide. 3. Comparison of S-methylcysteine sulfoxide, S-allylcysteine sulfoxide and related sulfur containing amino acids (author's transl)]. Nihon Eiseigaku Zasshi. 1973 Oct;28(4):385-91. Japanese. PubMed PMID: 4799999.
10: Yagi N, Takashima M, Itokawa Y. [Nutritional value of S-methylcysteine sulfoxide (methiin): (V). Investigations on effects of S-methylcysteine sulfoxide on methionine-substitution and amino acid imbalance (author's transl)]. Nihon Eiseigaku Zasshi. 1976 Feb;30(6):593-9. Japanese. PubMed PMID: 985941.
11: Nishikawa-Ogawa M, Wanibuchi H, Morimura K, Kinoshita A, Nishikawa T, Hayashi S, Yano Y, Fukushima S. N-acetylcysteine and S-methylcysteine inhibit MeIQx rat hepatocarcinogenesis in the post-initiation stage. Carcinogenesis. 2006 May;27(5):982-8. Epub 2005 Dec 7. PubMed PMID: 16338951.
12: Pancetti F, Oyarce M, Aranda M, Parodi J, Aguayo LG, Morales B, Westphal G, Müller M, Hallier E, Zeise ML. S-methylcysteine may be a causal factor in monohalomethane neurotoxicity. Neurotoxicology. 2004 Sep;25(5):817-23. PubMed PMID: 15288512.
13: Wei M, Wanibuchi H, Yamamoto S, Iwai S, Morimura K, Nomura T, Takayama R, Fukushima S. Chemopreventive effects of S-methylcysteine on rat hepatocarcinogenesis induced by concurrent administration of sodium nitrite and morpholine. Cancer Lett. 2000 Dec 8;161(1):97-103. PubMed PMID: 11078918.
14: Vijayaraghavan M, Wanibuchi H, Takada N, Yano Y, Otani S, Yamamoto S, Fukushima S. Inhibitory effects of S-methylcysteine and cysteine on the promoting potential of sodium phenobarbital on rat liver carcinogenesis. Jpn J Cancer Res. 2000 Aug;91(8):780-5. PubMed PMID: 10965017.
15: Buchwald AL, Müller M. Late confirmation of acute methyl bromide poisoning using S-methylcysteine adduct testing. Vet Hum Toxicol. 2001 Aug;43(4):208-11. PubMed PMID: 11474733.
16: Ro JY, Jensen DE, Kim S. Quantitation of S-methylcysteine formed in O6-methylguanine-DNA:methyltransferase. Cancer Lett. 1984 Jun;23(2):213-21. PubMed PMID: 6744245.
17: Takada N, Yano Y, Wanibuchi H, Otani S, Fukushima S. S-methylcysteine and cysteine are inhibitors of induction of glutathione S-transferase placental form-positive foci during initiation and promotion phases of rat hepatocarcinogenesis. Jpn J Cancer Res. 1997 May;88(5):435-42. PubMed PMID: 9247599.
18: Itokawa Y, Inoue K, Sasagawa S, Fujiwara M. Effect of S-methylcysteine sulfoxide, S-allylcysteine sulfoxide and related sulfur-containing amino acids on lipid metabolism of experimental hypercholesterolemic rats. J Nutr. 1973 Jan;103(1):88-92. PubMed PMID: 4682454.
19: Uchino H, Itokawa Y. [Studies on nutritional value of S-methylcysteine sulfoxide. I. Effect of increased dietary S-methylcysteine sulfoxide on growth and tissues in rats]. Nihon Eiseigaku Zasshi. 1972 Jun;27(2):248-52. Japanese. PubMed PMID: 4677394.
20: Kumari K, Augusti KT. Antidiabetic effects of S-methylcysteine sulphoxide on alloxan diabetes. Planta Med. 1995 Feb;61(1):72-4. PubMed PMID: 7700997.

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